molecular formula C14H16ClN3O2 B2418864 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2109437-07-0

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2418864
CAS No.: 2109437-07-0
M. Wt: 293.75
InChI Key: DQDYMFUBIPVTKC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a chemically unique scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of pyrazolopyridines, bicyclic heterocyclic systems known for their structural resemblance to purine bases, which makes them privileged scaffolds in the design of biologically active molecules . The specific fusion pattern and substitution present in this compound—featuring a saturated core (4H,5H,6H,7H-tetrahydro) and a carboxylic acid moiety—offers multiple handles for synthetic elaboration, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The 4-methylphenyl group at the N1 position is a common motif explored to modulate the compound's physicochemical properties and target binding affinity . While the precise biological profile of this specific analog is a subject of ongoing research, pyrazolopyridine cores, in general, have demonstrated a wide range of biomedical applications. They have been extensively investigated as potential therapeutics, with more than 300,000 1H-pyrazolopyridine derivatives described in the scientific literature and patents . A search of drug databases reveals that several 1H-pyrazolopyridine derivatives are currently in experimental and investigational stages, with some having reached approved drug status, underscoring the high value of this structural class in pharmaceutical development . The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in various biological assay systems. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-9-2-4-10(5-3-9)17-12-6-7-15-8-11(12)13(16-17)14(18)19;/h2-5,15H,6-8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYMFUBIPVTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CNCC3)C(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride include other pyrazolo[4,3-c]pyridine derivatives. These compounds share the core structure but differ in substituents, which can significantly affect their chemical properties and biological activities. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.

Biological Activity

Overview

1-(4-Methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that allows it to interact with various biological targets, making it a subject of research for potential therapeutic applications.

  • IUPAC Name: 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid; hydrochloride
  • Molecular Formula: C14H15N3O2·ClH
  • Molecular Weight: 257.29 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological pathways. The interactions can involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act on various receptors influencing cellular signaling pathways.
  • Protein Binding: The compound may bind to proteins affecting their function and stability.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antitumor Activity
    • Studies have shown that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and HCT116. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
  • Anti-inflammatory Effects
    • Compounds within the pyrazolo family have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to reduced inflammation .
  • Antimicrobial Activity
    • Some studies suggest that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings from various studies:

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntitumor (HeLa)~0.36
Similar Pyrazolo Derivative AAntitumor (A375)0.25
Similar Pyrazolo Derivative BAnti-inflammatoryN/A

Case Studies

Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of various pyrazolo derivatives including our compound against HeLa and HCT116 cells. The results indicated that compounds with a methyl group at the para position on the phenyl ring showed enhanced activity compared to their non-methylated counterparts.

Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where the compound was tested against cyclin-dependent kinases (CDKs). It exhibited notable selectivity towards CDK2 over CDK9 with an IC50 value of 0.36 µM . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic: What are standard synthetic routes for this compound, and how can reaction conditions be validated?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization or multicomponent reactions. For example:

  • Biginelli reaction (one-pot condensation of aldehydes, thioureas, and β-keto esters) can yield pyrimidine intermediates, which may be modified to form pyrazolo-pyridine scaffolds .
  • Cyclization of acid chlorides with amines or ammonia (e.g., refluxing in xylene with aqueous ammonia) has been used for analogous compounds .
    Validation : Monitor reaction progression via TLC and confirm purity using HPLC (>98%) and NMR spectroscopy. Compare spectral data with structurally related compounds (e.g., pyrazolo[3,4-b]pyridine derivatives in ) .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Use methanol or ethanol for compounds with high thermal stability. For example, methyl esters of pyrazolo-pyridine analogs were purified via crystallization from methanol .
  • Column chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar intermediates.

Basic: What handling and storage protocols are critical for safety?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact due to potential irritancy (analogous to pyrazole-carboxylic acids in ) .
  • Storage : Keep in sealed glass containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers (e.g., peroxides) .

Basic: How stable is this compound under varying pH and temperature conditions?

  • Thermal stability : Stable at room temperature but decomposes at >200°C (based on analogs with similar fused-ring systems) .
  • pH sensitivity : Avoid prolonged exposure to strong acids/bases. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: How can solubility profiles be determined experimentally?

  • Shake-flask method : Dissolve the compound in buffered solutions (pH 1.2–7.4) and quantify via UV-Vis spectroscopy.
  • HPLC with evaporative light scattering detection (ELSD) : Useful for low-solubility compounds .

Advanced: How can low yields in synthesis be addressed?

  • Catalyst optimization : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improved yields for nitroarene analogs .
  • Reagent stoichiometry : Adjust molar ratios (e.g., excess amine for amidation reactions) and monitor by LC-MS . For example, a 52.7% yield was achieved for a pyrazolo-pyrimidine derivative after optimizing HCl concentration and temperature .

Advanced: How to resolve contradictions in NMR data for structural confirmation?

  • Comparative analysis : Align observed 1H^1H-/13C^{13}C-NMR shifts with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine in ). For example, aromatic protons in similar scaffolds resonate at δ 7.2–8.5 ppm .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm heterocyclic connectivity .

Advanced: What computational methods predict reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian with B3LYP/6-31G* basis sets.
  • Molecular docking : Compare with pyrazolo[3,4-d]pyrimidine analogs (e.g., ) to hypothesize biological targets .

Advanced: How to assess toxicity in the absence of published data?

  • In vitro assays : Conduct MTT assays on HEK293 or HepG2 cells to determine IC50_{50}.
  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

Advanced: What are the major degradation products under oxidative stress?

  • Forced degradation : Expose to 3% H2 _2O2_2 at 60°C for 24 hours. Analyze via LC-MS; expect products like carbon oxides and nitrogen oxides (observed in pyrazole-carboxylic acid analogs) .

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